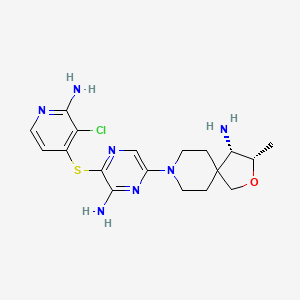

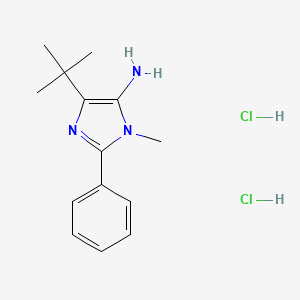

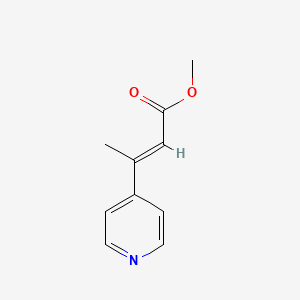

![molecular formula C21H15F3N4OS B2543644 3-(4-Methylphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine CAS No. 1114944-98-7](/img/structure/B2543644.png)

3-(4-Methylphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-(4-Methylphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine" is a heterocyclic compound that appears to be related to a series of compounds with herbicidal and potential pharmaceutical importance. These compounds are characterized by the presence of a pyridazine ring, which is a six-membered heterocyclic system containing two nitrogen atoms opposite each other in the ring structure. The compound also contains a trifluoromethyl group, an oxadiazole ring, and a methylphenyl group, which may contribute to its biological activity .

Synthesis Analysis

The synthesis of related pyridazine derivatives often begins with an intermediate that is further functionalized to yield the final compound. For instance, the synthesis of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives starts from ethyl 2-(3-trifluoromethylphenyl)acetate and involves multiple steps to achieve the desired derivatives with moderate yields . Similarly, the synthesis of other pyridazine derivatives involves the reaction of various starting materials in the presence of reagents like hydrazine, carbon disulfide, and specific catalysts or conditions to obtain the target molecule .

Molecular Structure Analysis

The molecular structure of pyridazine derivatives can be complex, with various substituents affecting the overall geometry and electronic distribution. Single-crystal X-ray diffraction analysis is a common technique used to determine the precise structure of such compounds. For example, the structure of a related oxadiazolopyridazine compound was revealed to be planar with unusual bond lengths and angles, which could influence its reactivity and interactions with biological targets . Density functional theory (DFT) calculations are also employed to compare theoretical and experimental values and to determine molecular properties such as the HOMO-LUMO energy gap and global reactivity descriptors .

Chemical Reactions Analysis

Pyridazine derivatives can undergo various chemical reactions depending on their substituents. These reactions can include interactions with hydrazine, phenylhydrazine, and hydroxylamine, leading to the formation of different heterocyclic systems such as pyrazolones, hydrazones, and oximes . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, which can affect the outcome of the reactions and the biological activity of the synthesized molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives, such as solubility, melting point, and stability, are crucial for their application as herbicides or pharmaceuticals. The presence of functional groups like the trifluoromethyl group can significantly impact these properties. For instance, the introduction of electron-withdrawing groups can enhance herbicidal activity and potentially affect the solubility and stability of the compounds . The thermodynamic properties of these compounds, such as heat capacity, entropy, and enthalpy, can also be studied and correlated with temperature to understand their behavior under different conditions .

科学的研究の応用

Synthesis and Herbicidal Activities

Pyridazine derivatives, including those similar to the compound , have been synthesized and evaluated for their herbicidal activities. For instance, novel derivatives have shown significant herbicidal activity against dicotyledonous plants, highlighting the potential of these compounds in agricultural applications. The structural variations and synthesis routes provide insight into the chemical versatility and functional potential of pyridazine compounds in developing new herbicides (Han Xu et al., 2008).

Antimicrobial and Antiviral Activities

Pyridazine derivatives have also been explored for their antimicrobial and antiviral activities. The synthesis of novel triazolo[4,3-b]pyridazines and their evaluation against hepatitis A virus (HAV) reveal the potential of these compounds as antiviral agents. Some of the synthesized compounds exhibited promising activity against HAV, indicating the therapeutic potential of pyridazine derivatives in treating viral infections (A. H. Shamroukh & Mohamed. A. Ali, 2008).

Anticancer Activities

The exploration of pyridazine derivatives extends into the realm of anticancer research, where novel compounds have been synthesized and evaluated for their anticancer activities against various cancer cell lines. The synthesis of oxadiazole functionalized pyrazolo[3,4-b]pyridine derivatives, for instance, has shown that some compounds exhibit prominent anticancer activity at micromolar concentrations, demonstrating the potential of pyridazine derivatives in oncological research (Bhadru Bhukya & Hanmanthu Guguloth, 2021).

Structural Analysis and Pharmaceutical Importance

The structural analysis, including density functional theory (DFT) calculations and X-ray diffraction (XRD) techniques, of pyridazine analogs has provided valuable insights into their pharmaceutical importance. Studies have focused on understanding the optical, electronic, and charge transport properties of these compounds, aiming to develop materials for various applications, including luminescent materials for OLEDs (Hamdi Hamid Sallam et al., 2021).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-[[6-(4-methylphenyl)pyridazin-3-yl]sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F3N4OS/c1-13-5-7-14(8-6-13)17-9-10-19(27-26-17)30-12-18-25-20(28-29-18)15-3-2-4-16(11-15)21(22,23)24/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVAWZCWCRATJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

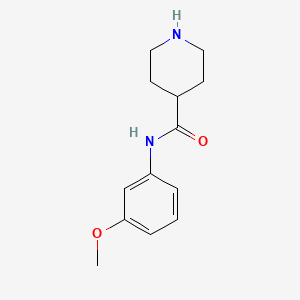

![3-[(3-Phenylpropoxy)methyl]piperidine hydrochloride](/img/structure/B2543564.png)

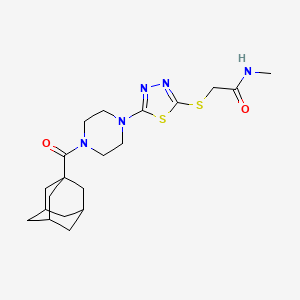

![1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2543567.png)

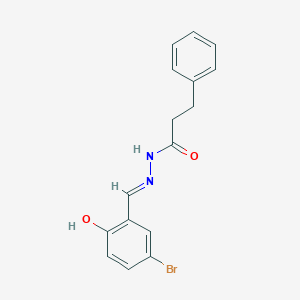

![Ethyl 3-[(benzylamino)methyl]-4-hydroxybenzoate](/img/structure/B2543575.png)

![4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2543577.png)